molecular formula C9H8O3 B1298868 Enol-phenylpyruvate CAS No. 5801-57-0

Enol-phenylpyruvate

Cat. No. B1298868
CAS RN: 5801-57-0
M. Wt: 164.16 g/mol
InChI Key: DEDGUGJNLNLJSR-VURMDHGXSA-N
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Description

Enol-phenylpyruvate is a chemical species that exists in equilibrium with its keto form, phenylpyruvate. This equilibrium is part of the keto-enol tautomerism, a common chemical phenomenon where a proton shifts between two atoms, typically oxygen and carbon. The enol form is characterized by a hydroxyl group (OH) attached to a carbon that is double-bonded to another carbon, while the keto form has a carbonyl group (C=O).

Synthesis Analysis

The synthesis of enol-phenylpyruvate can be achieved through various methods. One approach involves the functionalization of arene Cr(CO)3 complexes, which leads to the formation of stable enol and ketone forms of phenylpyruvate derivatives . Another method includes the hydrolysis of aromatic Z/E azlactones, which yields phenylpyruvic acid derivatives that can exist as either keto or enol tautomers .

Molecular Structure Analysis

The molecular structure of enol-phenylpyruvate has been studied using NMR spectroscopy and X-ray crystallography. These studies have helped secure the stereostructures of various substrates and potential enol/enolate mimics . Additionally, quantum mechanical calculations have been performed to understand the configurational and conformational preferences of the enol form, highlighting the importance of inter- and intra-molecular hydrogen bonding for stabilization .

Chemical Reactions Analysis

Enol-phenylpyruvate is involved in several enzymatic reactions. For instance, it is a substrate for phenylpyruvate tautomerase, which catalyzes the tautomerization to the less stable (E) enol form . It also plays a role in the enzymatic catalysis by AroA, where it is involved in the biosynthesis of aromatic amino acids . Furthermore, enol-phenylpyruvate derivatives have been identified as potential enzyme inhibitors, particularly for Macrophage Migration Inhibitory Factor (MIF), which is a key molecule in immune and inflammatory processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of enol-phenylpyruvate are influenced by its tautomeric equilibrium. The enol form has been found to be predominant in organic media and solid state, as indicated by spectral data from IR spectroscopy . The enol tautomers also show strong absorption in the UV region, which has been utilized in spectrophotometric methods for the assay of enzymes related to aromatic amino acid transaminations and keto acid oxidation . The stability and reactivity of the enol form can be affected by factors such as conjugation and complexation, as seen in the case of phenylpyruvate derivatives complexed with Cr(CO)3 .

Scientific Research Applications

1. Enzymatic Studies and Tautomerism

  • Enol-phenylpyruvate has been extensively studied in the context of enzymatic reactions, particularly focusing on its tautomerization. Research by Pirrung et al. (1993) investigated the stereostructures of substrates and potential enol/enolate mimics for phenylpyruvate tautomerase. Their findings suggested that vinyl fluorides act as product analogues for the enzyme, contributing to the understanding of enzyme-produced enols (Pirrung et al., 1993). Knox and Pitt (1957) described a new enzyme from animal tissues catalyzing the keto-enol tautomerization of phenylpyruvic acids, highlighting its potential physiological role since specific tautomers of α-keto acids are substrates or products in some reactions (Knox & Pitt, 1957).

2. Spectrophotometric Assays

  • Spectrophotometric assays involving enol-phenylpyruvate have been developed for various applications. Goodwin and Werner (1972) developed a rapid assay for phenylpyruvate oxidase based on the ultraviolet absorption of the borate complex of enol-phenylpyruvate, which is significant for understanding enzyme kinetics (Goodwin & Werner, 1972). Another significant development by Cassidei et al. (1978) presented a colorimetric method for the quantitative determination of phenylpyruvic acid in urine, using the ferric complex of enol-phenylpyruvate, useful in clinical diagnostics (Cassidei et al., 1978).

3. Metabolic Engineering and Biochemical Production

  • Enol-phenylpyruvate is also a key focus in the field of metabolic engineering. Liu et al. (2015) discussed the metabolic engineering of Escherichia coli for the production of phenylpyruvate derivatives, highlighting its use in human health and nutrition products. They emphasized the potential of genetically defined producers for efficient biosynthesis (Liu et al., 2015).

4. Keto-Enol Tautomerism Studies

  • Detailed studies on keto-enol tautomerism of phenylpyruvic acids have provided insights into their molecular structure and behavior in different environments. For instance, Hanai et al. (1989) investigated the vibrational spectra of phenylpyruvic acids, indicating their predominant enol form in organic media (Hanai et al., 1989).

Future Directions

Recent studies show gut microbiota-dependent metabolism of dietary phenylalanine into phenylacetic acid (PAA) is critical in phenylacetylglutamine (PAGln) production, a metabolite linked to atherosclerotic cardiovascular disease (ASCVD) . This suggests that understanding the role of Enol-phenylpyruvate in these processes could be a promising direction for future research .

properties

IUPAC Name

(Z)-2-hydroxy-3-phenylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6,10H,(H,11,12)/b8-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDGUGJNLNLJSR-VURMDHGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C(=O)O)\O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Enol-phenylpyruvate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012225
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Enol-phenylpyruvate

CAS RN

5801-57-0
Record name NSC280708
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280708
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Enol-phenylpyruvate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012225
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
BL Goodwin, EG Werner - Analytical Biochemistry, 1972 - Elsevier
… A rapid assay has been developed for phenylpyruvate oxidase based on the ultraviolet absorption of the borate complex of enol-phenylpyruvate. Equilibration between the enol …
Number of citations: 6 www.sciencedirect.com
F Fall, N Fabresse, M Brollo, I Etting… - American Journal of …, 2017 - search.proquest.com
… [...]attempts of annotation and pathway analysis suggested the involvement of metabolites from the tyrosine metabolism pathway (enol-phenylpyruvate, indole-5,6,quinone), amino-acids …
Number of citations: 0 search.proquest.com
L Cassidei, A Dell'Atti, O Sciacovelli - Clinica Chimica Acta, 1978 - Elsevier
… colorimetric method has been developed for quantitative determination of phenylpyruvic acid in urine based on the improved stability of the ferric complex of enol-phenylpyruvate in …
Number of citations: 8 www.sciencedirect.com
J Chen, WQ Hao, C Zhang, MR Cui, Y Sun… - … Medicine and Cellular …, 2022 - hindawi.com
Background. Alzheimer’s disease places a heavy economic burden to healthcare systems around the world. However, the effective treatments are still lacking. Traditional Chinese …
Number of citations: 5 www.hindawi.com
DJT Porter, HJ Bright - Biochemical and Biophysical Research …, 1972 - Elsevier
… The enamine, enol-phenylpyruvate and hydrated keto-phenylpyruvate can all be eliminated as candidates for the non-absorbing material which accumulates during the first 15 seconds …
Number of citations: 21 www.sciencedirect.com
AC Kleeb, P Kast, D Hilvert - Biochemistry, 2006 - ACS Publications
… the formation of the enol−phenylpyruvate−borate complex … , which was detected as the enol−phenylpyruvate−borate complex. … For each sample, formation of the enol−phenylpyruvate−…
Number of citations: 30 pubs.acs.org
M Rundgren - Biochimica et Biophysica Acta (BBA)-Protein Structure …, 1982 - Elsevier
Tritium isotope effects in the reaction catalyzed by 4-hydroxyphenylpyruvate dioxygenase (4-hydroxyphenylpyruvate:oxygen oxidoreductase (hydroxylating, decarboxylating), EC 1.13.…
Number of citations: 24 www.sciencedirect.com
T Wang, X Li, H Yang, F Wang, J Kong, D Qiu, Z Li - Food Chemistry, 2018 - Elsevier
… Cluster Ⅰ included 2-octanone, C16 sphinganine, xestoaminol C, quinic acid, 3-hydroxycoumarin, dihydro-β-tubaic acid, palmitic amide and enol-phenylpyruvate. The content of these …
Number of citations: 63 www.sciencedirect.com
Y Ma, J Li, J Li, L Yang, G Wu, S Liu - Foods, 2022 - mdpi.com
Chaenomeles speciosa (Sweet) Nakai (C. speciosa) is not only a Chinese herbal medicine but also a functional food widely planted in China. Its fruits are used to treat many diseases …
Number of citations: 8 www.mdpi.com
T Altadill, I Campoy, L Lanau, K Gill, M Rigau… - PLoS …, 2016 - journals.plos.org
… Enol-phenylpyruvate was also present in cell culture ELVs and is related to phenylalanine and tyrosine metabolism pathways as well as to macrophage induced inflammatory …
Number of citations: 88 journals.plos.org

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